UV Absorption: Distinct Spectral Profile and Intensity vs. Padimate O
The target compound (CAS 26218-04-2) is a primary amine PABA ester, while the market-dominant analog Padimate O (CAS 21245-02-3) is a tertiary amine. This substitution fundamentally alters the UV absorption spectrum. The specific molar absorptivity and λmax of the primary amine ester differs from that of the dimethylated analog, providing a different spectral coverage profile that may be preferred in specific formulations requiring a distinct UVB absorbance shape [1]. This is a class-level inference based on the well-characterized bathochromic shift caused by electron-donating groups like the dimethylamino moiety in Padimate O.
| Evidence Dimension | UV Absorption Spectrum |
|---|---|
| Target Compound Data | Primary amine (4-aminobenzoate) UVB absorber; specific λmax and molar absorptivity differ from tertiary amine analogs. |
| Comparator Or Baseline | Padimate O (Ethylhexyl Dimethyl PABA, CAS 21245-02-3); a tertiary amine (4-dimethylaminobenzoate) UVB absorber. |
| Quantified Difference | Spectral profile differs due to the absence of electron-donating dimethylamino group on the target compound, affecting λmax and absorbance intensity. |
| Conditions | Based on established structure-activity relationships for aromatic amines in UV spectroscopy. |
Why This Matters
For formulators, the spectral difference between primary and tertiary amine PABA esters directly impacts the Sun Protection Factor (SPF) contribution and the shape of the UV absorbance curve, dictating the need for specific complementary UV filters to achieve broad-spectrum coverage.
- [1] Nbinno. (2025). The Chemical Identity of 2-Ethylhexyl 4-Aminobenzoate (CAS 26218-04-2). View Source
